molecular formula C10H14N2O2 B3034835 2-(2-Aminophenoxy)-N,N-dimethylacetamide CAS No. 24011-74-3

2-(2-Aminophenoxy)-N,N-dimethylacetamide

Numéro de catalogue: B3034835
Numéro CAS: 24011-74-3
Poids moléculaire: 194.23 g/mol
Clé InChI: QRBZBCKHRHFKPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-Aminophenoxy)-N,N-dimethylacetamide ( 24011-74-3) is an organic compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . This chemical features both amide and aminophenoxy functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research. Suppliers typically offer this compound with a purity of ≥98% . While specific mechanistic studies on this exact molecule are limited, research on structurally related dimethylacetamide derivatives reveals significant potential applications. Scientific studies on tertiary and quaternary derivatives of dimethylacetamide have demonstrated promising local anesthetic properties . These related compounds have been shown to block nerve conduction effectively, leading to terminal, infiltration, and conduction anesthesia in experimental models, with some derivatives exhibiting a long duration of action exceeding three hours . This suggests potential for 2-(2-Aminophenoxy)-N,N-dimethylacetamide to serve as a key synthon or precursor in the development of new anesthetic or analgesic agents. As a building block, its structure is amenable to further chemical modification, allowing researchers to explore structure-activity relationships. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . Important Notice: This product is intended for research and further manufacturing applications only. It is strictly not for direct human use, nor for diagnostic, therapeutic, or any other veterinary or human clinical purposes. Handle with appropriate care, referring to the Safety Data Sheet (SDS) for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(2-aminophenoxy)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(2)10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBZBCKHRHFKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physical and chemical properties of 2-(2-Aminophenoxy)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 2-(2-Aminophenoxy)-N,N-dimethylacetamide

Executive Summary

2-(2-Aminophenoxy)-N,N-dimethylacetamide (CAS 24011-74-3) is a highly versatile, bifunctional organic building block widely utilized in pharmaceutical research and medicinal chemistry[1][2]. Featuring a primary aromatic amine, an ortho-substituted phenoxy ether, and a tertiary N,N-dimethylacetamide moiety, this compound serves as a critical intermediate in the synthesis of complex heterocycles, most notably 1,4-benzoxazine derivatives[3]. The strategic placement of these functional groups provides orthogonal reactivity, allowing for selective derivatization. This technical guide outlines the compound's physicochemical properties, mechanistic synthesis, and downstream applications, providing a self-validating framework for researchers and process chemists.

Physicochemical Properties & Molecular Descriptors

Understanding the physicochemical profile of 2-(2-Aminophenoxy)-N,N-dimethylacetamide is essential for optimizing reaction conditions, designing purification strategies, and predicting its behavior in biological assays. The compound has a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol [1][2].

PropertyValue
Chemical Name 2-(2-Aminophenoxy)-N,N-dimethylacetamide
CAS Registry Number 24011-74-3
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Hydrogen Bond Donors 1 (Primary Amine -NH2)
Hydrogen Bond Acceptors 3 (Amine N, Ether O, Amide O)
Rotatable Bonds 4
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO, DCM, EtOAc)

Mechanistic Synthesis & Process Chemistry

The conventional synthesis of 2-(2-aminophenoxy)-N,N-dimethylacetamide logically proceeds through a robust two-step sequence: O-alkylation followed by nitro reduction[4]. This pathway is highly favored due to its scalability and excellent atom economy.

Step 1: O-Alkylation of 2-Nitrophenol
  • Causality & Reagent Selection: Potassium carbonate (K2CO3) is selected as a mild base because its pKa is perfectly suited to deprotonate 2-nitrophenol without inducing unwanted side reactions (e.g., ester hydrolysis or aldol condensations). N,N-Dimethylformamide (DMF) is the optimal solvent; as a polar aprotic solvent, it strongly solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic for the SN2 attack on 2-chloro-N,N-dimethylacetamide.

  • Protocol:

    • Charge a dry, nitrogen-flushed reactor with 2-nitrophenol (1.0 eq) and anhydrous K2CO3 (1.5 eq) in DMF (5 volumes).

    • Stir at ambient temperature for 30 minutes to ensure complete phenoxide formation (the solution will turn deep yellow/orange).

    • Add 2-chloro-N,N-dimethylacetamide (1.1 eq) dropwise to control the exotherm.

    • Heat the reaction mixture to 80°C and stir for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC or LC-MS. Proceed to workup only when the 2-nitrophenol starting material is <1%.

    • Workup: Quench the reaction with ice-water to precipitate the intermediate, 2-(2-nitrophenoxy)-N,N-dimethylacetamide. Filter, wash the filter cake with cold water, and dry under vacuum.

Step 2: Catalytic Hydrogenation
  • Causality & Reagent Selection: Palladium on carbon (Pd/C) under a hydrogen atmosphere is favored over chemical reductants (e.g., Fe/HCl or SnCl2) to avoid heavy metal waste, prevent the formation of highly stable emulsions, and eliminate tedious workups. Methanol is used as the solvent to maintain the solubility of both the nitro intermediate and the resulting amine, preventing catalyst fouling.

  • Protocol:

    • Dissolve 2-(2-nitrophenoxy)-N,N-dimethylacetamide (1.0 eq) in methanol (10 volumes).

    • Carefully add 10% Pd/C (0.05 eq Pd) under an inert argon/nitrogen atmosphere to prevent autoignition.

    • Purge the vessel with hydrogen gas and maintain a balloon pressure (1 atm) of H2 at room temperature.

    • Stir vigorously for 2–4 hours.

    • In-Process Control (IPC): Monitor by LC-MS. The reaction is complete when the nitro intermediate is entirely consumed.

    • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the target compound.

SynthesisWorkflow SM1 2-Nitrophenol Step1 O-Alkylation (K2CO3, DMF, 80°C) SM1->Step1 SM2 2-Chloro-N,N-dimethylacetamide SM2->Step1 Int1 2-(2-Nitrophenoxy)-N,N- dimethylacetamide Step1->Int1 SN2 Reaction Step2 Catalytic Hydrogenation (10% Pd/C, H2, MeOH) Int1->Step2 Product 2-(2-Aminophenoxy)-N,N- dimethylacetamide Step2->Product Nitro Reduction

Two-step synthesis workflow of 2-(2-Aminophenoxy)-N,N-dimethylacetamide.

Chemical Reactivity & Downstream Applications

The structural architecture of 2-(2-Aminophenoxy)-N,N-dimethylacetamide offers a versatile platform for drug discovery. The primary amino (-NH2) group is the most significant nucleophilic center[1], enabling a wide array of functionalizations.

  • Acylation & Alkylation: The primary amine readily reacts with acid chlorides, sulfonyl chlorides, or alkyl halides to generate secondary or tertiary amines and amides.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., using NaBH(OAc)3) provides a clean route to substituted anilines.

  • Intramolecular Cyclization: Under strongly acidic conditions or specific activation, the molecule can undergo cyclization. The amine attacks the amide carbonyl (or an activated derivative thereof), leading to the formation of 1,4-benzoxazine derivatives[3]. Benzoxazines are privileged scaffolds in medicinal chemistry, frequently found in neuroprotective agents, antibacterial drugs, and kinase inhibitors.

ReactivityLogic Core 2-(2-Aminophenoxy)-N,N-dimethylacetamide (Bifunctional Scaffold) Amine Primary Amine (-NH2) Nucleophilic Center Core->Amine Amide Tertiary Amide Stable Linkage / H-Bond Acceptor Core->Amide Ether Ether Linkage (-O-) Conformational Flexibility Core->Ether React1 Acylation / Sulfonylation (Amide/Sulfonamide Formation) Amine->React1 Electrophile React2 Reductive Amination (N-Alkylation) Amine->React2 Aldehyde/Ketone React3 Intramolecular Cyclization (1,4-Benzoxazine Derivatives) Amine->React3 Activation Amide->React3 Leaving Group/Activation

Functional group reactivity and downstream applications of the core scaffold.

Analytical Characterization Protocol

To ensure a self-validating system, the synthesized compound must be rigorously characterized. The following analytical profile serves as the standard for quality control:

  • LC-MS: Electrospray ionization (ESI) should yield a distinct [M+H]+ pseudo-molecular ion peak at m/z 195.2, confirming the molecular weight of 194.23 g/mol [1][2].

  • 1H NMR (DMSO-d6, 400 MHz):

    • Amide Methyls: Two distinct singlets around δ 2.8–3.1 ppm (3H each) due to the restricted rotation around the C-N partial double bond of the tertiary amide.

    • Ether Methylene: A sharp singlet around δ 4.7 ppm (2H) corresponding to the -O-CH2- group.

    • Aromatic Protons: A multiplet between δ 6.4–6.9 ppm (4H) representing the ortho-substituted benzene ring.

    • Amine Protons: A broad singlet around δ 4.5–5.0 ppm (2H, D2O exchangeable) confirming the primary amine.

  • HPLC Purity: Analyzed on a reverse-phase C18 column using a gradient of Water/Acetonitrile (with 0.1% TFA modifier). Purity should be >98% by UV detection at 254 nm before proceeding to downstream biological or synthetic applications.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability Assessment of 2-(2-Aminophenoxy)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the thermodynamic stability of the active pharmaceutical ingredient (API) 2-(2-Aminophenoxy)-N,N-dimethylacetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed narrative on the causality behind experimental choices, the integration of self-validating systems, and the synthesis of data to construct a robust stability profile.

Introduction: The Criticality of Thermodynamic Stability in Drug Development

The thermodynamic stability of an API is a cornerstone of its safety, efficacy, and shelf-life.[1][2] It dictates the material's propensity to undergo physical or chemical changes under various environmental conditions, directly impacting formulation strategies, storage recommendations, and regulatory compliance. For 2-(2-Aminophenoxy)-N,N-dimethylacetamide, a molecule with multiple functional groups susceptible to degradation (amide, ether, and amine), a thorough understanding of its intrinsic stability is paramount.

This guide will delineate a multi-faceted approach to characterizing the thermodynamic stability of 2-(2-Aminophenoxy)-N,N-dimethylacetamide. We will explore the use of thermal analysis techniques, forced degradation studies, and long-term stability testing in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Foundational Characterization: Thermal Analysis Techniques

Thermal analysis methods provide a rapid and insightful initial assessment of a material's thermal behavior.[6] These techniques are instrumental in identifying potential liabilities and guiding the design of more extensive stability studies.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] This allows for the detection of thermal events such as melting, crystallization, and glass transitions, which are critical for understanding the physical stability of 2-(2-Aminophenoxy)-N,N-dimethylacetamide.[8][9][10] The choice of a controlled heating rate (e.g., 10°C/min) is crucial; a rate that is too fast can obscure subtle transitions, while a rate that is too slow may not be practical for high-throughput screening.

Trustworthiness: The self-validating nature of a DSC experiment lies in the use of certified reference materials (e.g., indium) for temperature and enthalpy calibration. This ensures the accuracy and reproducibility of the obtained data.

Experimental Protocol: DSC Analysis of 2-(2-Aminophenoxy)-N,N-dimethylacetamide

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 3-5 mg of 2-(2-Aminophenoxy)-N,N-dimethylacetamide into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact.

  • Reference Pan: Prepare an empty, crimped aluminum pan as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. The melting point is determined from the peak of the melting endotherm.

Data Presentation: Hypothetical DSC Data for 2-(2-Aminophenoxy)-N,N-dimethylacetamide

ParameterValueInterpretation
Onset of Melting155.2 °CIndicates the initiation of the melting process.
Melting Point (Peak)158.5 °CCharacteristic physical property of the crystalline form.
Enthalpy of Fusion120.4 J/gEnergy required to melt the crystalline solid.
Decomposition Onset> 250 °CSuggests good thermal stability in the absence of other stressors.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[1][2][11] By observing the temperature at which significant weight loss occurs, we can establish the upper-temperature limits for handling and storage. The use of an inert atmosphere (nitrogen) is deliberate, as it allows for the assessment of thermal decomposition without the influence of oxidative degradation.

Trustworthiness: TGA instruments are calibrated using materials with known decomposition temperatures. The continuous recording of mass ensures a high degree of precision and allows for the detection of even minor decomposition events.

Experimental Protocol: TGA of 2-(2-Aminophenoxy)-N,N-dimethylacetamide

  • Instrument Calibration: Calibrate the TGA instrument using a certified reference material.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(2-Aminophenoxy)-N,N-dimethylacetamide into a ceramic TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 500°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the TGA curve (weight % vs. temperature) to determine the onset of decomposition (the temperature at which significant weight loss begins).

Data Presentation: Hypothetical TGA Data for 2-(2-Aminophenoxy)-N,N-dimethylacetamide

ParameterValueInterpretation
Onset of Decomposition (Tonset)255 °CThe temperature at which the molecule begins to thermally degrade.
Temperature at 5% Weight Loss265 °CA common metric for defining the upper limit of thermal stability.

Probing for Liabilities: Forced Degradation Studies

Forced degradation (or stress testing) studies are essential for identifying the likely degradation products and pathways of an API.[12] This information is crucial for the development of stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Expertise & Experience: The choice of stress conditions (acidic, basic, oxidative, photolytic, and thermal) is based on ICH guidelines and a chemical understanding of the molecule.[12] For 2-(2-Aminophenoxy)-N,N-dimethylacetamide, the amide linkage is susceptible to hydrolysis under acidic and basic conditions, while the amine and ether functionalities could be prone to oxidation.

Trustworthiness: A key aspect of a self-validating forced degradation study is the inclusion of a control sample (unstressed API) and the monitoring of mass balance. The total amount of the API and its degradation products should remain constant, indicating that all significant degradants are being detected.

Experimental Protocol: Forced Degradation of 2-(2-Aminophenoxy)-N,N-dimethylacetamide

  • Sample Preparation: Prepare stock solutions of 2-(2-Aminophenoxy)-N,N-dimethylacetamide in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl and heat at 80°C.

    • Basic Hydrolysis: Add 1N NaOH and heat at 80°C.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.

    • Photolytic Degradation: Expose the solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Thermal Degradation: Heat the solid API at 105°C.

  • Time Points: Sample at appropriate time intervals (e.g., 0, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.

Mandatory Visualization: Potential Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation API 2-(2-Aminophenoxy)-N,N-dimethylacetamide Acid Acidic Conditions (HCl) API->Acid Hydrolysis Base Basic Conditions (NaOH) API->Base Hydrolysis Oxidant Oxidative Stress (H2O2) API->Oxidant Oxidation DP1 2-(2-Aminophenoxy)acetic acid Acid->DP1 DP2 Dimethylamine Acid->DP2 Base->DP1 Base->DP2 DP3 N-oxide derivatives Oxidant->DP3 DP4 Hydroxylated species Oxidant->DP4

Caption: Potential degradation pathways of 2-(2-Aminophenoxy)-N,N-dimethylacetamide under hydrolytic and oxidative stress.

Simulating Real-World Conditions: Accelerated and Long-Term Stability Studies

Accelerated and long-term stability studies are the cornerstone of establishing a re-test period or shelf life for an API.[13][14] These studies are conducted under controlled temperature and humidity conditions as prescribed by ICH guidelines.[3][5]

Expertise & Experience: The choice of storage conditions is dictated by the climatic zone for which the drug product is intended.[13] For a global submission, long-term studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH, while accelerated studies are performed at 40°C ± 2°C / 75% RH ± 5% RH.[15] The accelerated conditions are designed to increase the rate of chemical degradation and physical change, allowing for a more rapid assessment of stability.[13][16]

Trustworthiness: The protocol for these studies is self-validating through the use of multiple batches of the API, a well-defined testing schedule, and a validated stability-indicating analytical method.[12][17] Any significant change observed in the accelerated study triggers testing at an intermediate condition, providing a more nuanced understanding of the API's stability profile.[15]

Experimental Protocol: ICH Stability Studies

  • Batch Selection: Use at least three primary batches of 2-(2-Aminophenoxy)-N,N-dimethylacetamide manufactured by a process representative of the final production method.[3][12]

  • Container Closure System: Package the API in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[12]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.[12]

  • Analytical Tests: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.

Mandatory Visualization: Stability Study Workflow

G start Start: 3 Batches of API storage Place on Stability at T=0 start->storage long_term Long-Term Storage (25°C/60% RH) storage->long_term accelerated Accelerated Storage (40°C/75% RH) storage->accelerated testing Test at Scheduled Time Points (Assay, Impurities, etc.) long_term->testing accelerated->testing significant_change Significant Change Observed? testing->significant_change data_analysis Data Analysis and Trend Evaluation shelf_life Establish Re-test Period / Shelf Life data_analysis->shelf_life intermediate Intermediate Storage (30°C/65% RH) intermediate->testing significant_change->data_analysis No significant_change->intermediate Yes

Caption: Workflow for conducting ICH-compliant stability studies.

Conclusion: Synthesizing a Holistic Stability Profile

The thermodynamic stability of 2-(2-Aminophenoxy)-N,N-dimethylacetamide is not defined by a single data point but by the convergence of evidence from multiple analytical techniques. The initial thermal characterization by DSC and TGA provides a fundamental understanding of its physical and thermal robustness. Forced degradation studies reveal its intrinsic liabilities and potential degradation pathways, which is essential for developing robust analytical methods. Finally, long-term and accelerated stability studies provide the definitive data required to establish a re-test period and ensure the quality, safety, and efficacy of the API throughout its lifecycle. This integrated approach, grounded in scientific principles and regulatory expectations, is indispensable for the successful development of any new pharmaceutical entity.

References

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies - PharmaGuru. (2026, January 11).
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. (n.d.).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1).
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1).
  • Quality Guidelines - ICH. (n.d.).
  • ICH: New Guideline for Stabilities - ECA Academy. (2025, June 4).
  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23).
  • Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net. (2019, February 27).
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. (n.d.).
  • How thermal analysis can enhance pharmaceutical drug development. (2026, March 21).
  • Q1A(R2) Guideline - ICH. (2010, February 2).
  • Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI. (n.d.).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
  • (PDF) Accelerated Stability Assessment Program in API development - ResearchGate. (n.d.).
  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC. (2025, January 25).
  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.).

Sources

Comprehensive Profiling of 2-(2-Aminophenoxy)-N,N-dimethylacetamide: Molecular Weight, Lipophilicity, and ADME Implications

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-(2-Aminophenoxy)-N,N-dimethylacetamide (CAS: 24011-74-3)

Executive Summary

In modern medicinal chemistry, the physicochemical properties of a scaffold dictate its trajectory from in vitro hit to in vivo lead. As a Senior Application Scientist, I frequently evaluate early-stage building blocks to determine their viability in Fragment-Based Drug Discovery (FBDD). 2-(2-Aminophenoxy)-N,N-dimethylacetamide represents a highly optimized structural motif. Its low molecular weight and balanced lipophilicity make it an ideal candidate for central nervous system (CNS) targeting or oral drug formulation. This technical guide deconstructs the causality behind its physicochemical metrics and provides self-validating experimental protocols for their verification.

Structural and Physicochemical Foundations

The compound 2-(2-Aminophenoxy)-N,N-dimethylacetamide is defined by three distinct chemical moieties: a lipophilic benzene ring, a hydrogen-bonding primary amine, and a polar N,N-dimethylacetamide side chain linked via an ether bridge[1]. This specific arrangement creates an amphiphilic micro-environment within the molecule, fundamentally shaping its interaction with biological membranes.

Table 1: Physicochemical Profile Summary
PropertyValueImplication for Drug Design
CAS Number 24011-74-3Unambiguous chemical identification
Molecular Formula C10H14N2O2Stoichiometric baseline[2]
Molecular Weight 194.23 g/mol Optimal for Fragment-Based Drug Discovery (FBDD)[2]
H-Bond Donors 1Minimizes desolvation penalty during membrane transit[3]
H-Bond Acceptors 3Facilitates specific kinase/receptor interactions[3]
Rotatable Bonds 3Low entropic penalty upon target binding[3]
Estimated LogP ~1.46Ideal balance of aqueous solubility and lipid permeability[3]

Molecular Weight (194.23 g/mol ) and Fragment-Based Utility

At 194.23 g/mol , this compound falls well below the 500 Da threshold of and strictly adheres to the "Rule of Three" (MW < 300 Da) for FBDD.

The Causality of Low Molecular Weight: A lower molecular weight mathematically guarantees a higher Ligand Efficiency (LE) . Because the molecule has fewer heavy atoms, every atom must contribute significantly to the binding free energy (ΔG). In downstream optimization, starting with a 194 Da scaffold allows medicinal chemists a "budget" of approximately 300 Da to append functional groups (e.g., fluorines, heterocycles) to enhance target affinity without violating pharmacokinetic limits.

Protocol I: Validation of Molecular Weight via HRMS (ESI-TOF)

To confirm the exact mass and structural integrity of synthesized or procured batches, High-Resolution Mass Spectrometry (HRMS) is mandatory.

Methodology & Causality:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, pre-ionizing the primary amine (-NH2) in solution to maximize signal intensity.

  • Ionization Selection: Utilize Electrospray Ionization (ESI) in positive mode.

    • Causality: ESI is selected over Matrix-Assisted Laser Desorption/Ionization (MALDI) because MALDI matrices produce severe background noise in the <300 Da range, which would obscure our target mass. ESI is a "soft" ionization technique that prevents the cleavage of the vulnerable ether linkage.

  • Mass Analysis: Inject 2 µL into a Time-of-Flight (TOF) analyzer.

  • Self-Validating Step: Calibrate the instrument using a known internal standard (e.g., Reserpine). The observed [M+H]+ peak must resolve at exactly 195.23 m/z with an isotopic pattern matching the C10H14N2O2 formula. An error >5 ppm invalidates the run and suggests calibration drift or sample contamination.

Lipophilicity (LogP) Dynamics and Permeability

Lipophilicity, expressed as the partition coefficient (LogP), dictates how a drug partitions between lipid membranes and aqueous plasma. Based on computational models of strictly analogous structures, the LogP of 24011-74-3 is estimated at 1.46 [3].

This value is structurally engineered: the hydrophobic benzene ring drives the molecule into the lipid bilayer, while the polar amide and amine groups prevent it from becoming trapped in the lipophilic core, allowing it to exit into the intracellular aqueous space.

Protocol II: Biphasic Shake-Flask Determination of LogP

While computational models are useful, regulatory submissions require empirical LogP validation, typically governed by.

Methodology & Causality:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25°C, then allow them to separate.

    • Causality: Pre-saturation is critical. If unsaturated solvents are used, they will dissolve into each other during the experiment, altering the phase volumes and mathematically skewing the final concentration ratio.

  • Partitioning: Dissolve 10 mg of the compound in 10 mL of the pre-saturated n-octanol. Add 10 mL of pre-saturated water. Agitate at 200 rpm for 1 hour.

  • Phase Separation (Critical Step): Centrifuge the mixture at 3000 rpm for 15 minutes.

    • Causality: The compound is amphiphilic. Mechanical agitation will create micro-emulsions (tiny droplets of octanol suspended in water). Without centrifugation, these droplets are sampled as "water," artificially inflating the aqueous concentration and resulting in a falsely low LogP.

  • Quantification: Extract aliquots from both phases and analyze via RP-HPLC.

  • Self-Validating System (Mass Balance): Calculate the total mass recovered: (Coctanol​×Voctanol​)+(Cwater​×Vwater​) . If the recovered mass is <95% of the initial 10 mg input, the compound has precipitated at the interface or adsorbed to the glass vial. The experiment must be discarded and repeated at a lower concentration.

LogP_Workflow A Phase Saturation (Octanol/Water) B Compound Addition (24011-74-3) A->B C Mechanical Agitation (Partitioning) B->C D Centrifugation (Phase Separation) C->D E HPLC Quantification & LogP Calculation D->E

Fig 1: Biphasic shake-flask experimental workflow for determining the LogP of 24011-74-3.

Pharmacokinetic Implications (ADME)

The intersection of a low molecular weight (194.23 g/mol ) and an optimized lipophilicity (LogP ~1.46) creates a highly favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

When administered orally, the compound's hydrogen-bonding network (1 donor, 3 acceptors) ensures rapid dissolution in the aqueous environment of the gastrointestinal (GI) tract. Because the LogP is >1.0, the thermodynamic drive to escape the aqueous environment pushes the molecule into the lipid bilayer of the enterocytes. Furthermore, the low molecular weight ensures a small cross-sectional area, allowing the molecule to slip between the phospholipid tails via passive transcellular diffusion with minimal steric hindrance.

ADME_Pathway A 2-(2-Aminophenoxy)-N,N-dimethylacetamide MW: 194.23 | LogP: ~1.46 B Aqueous Dissolution (GI Tract) A->B Hydrophilic Amine/Amide C Passive Diffusion (Lipid Bilayer) B->C Lipophilic Benzene Ring D Systemic Circulation (Bloodstream) C->D Low MW Permeability E Target Engagement (High Ligand Efficiency) D->E Rule of 3 Compliance

Fig 2: Pharmacokinetic trajectory dictated by the molecular weight and lipophilicity of 24011-74-3.

Conclusion

For drug development professionals, 2-(2-Aminophenoxy)-N,N-dimethylacetamide is not just a chemical reagent; it is a strategically balanced molecular vector. By maintaining a molecular weight under 200 Da and a LogP near 1.5, it circumvents the most common causes of late-stage clinical attrition: poor solubility and poor permeability. Adhering to the rigorous, self-validating analytical protocols outlined above ensures that these physicochemical advantages are accurately quantified and successfully leveraged in downstream structural optimization.

References

  • OECD (1995), "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

Sources

Pharmacokinetics and Metabolic Profiling of 2-(2-Aminophenoxy)-N,N-dimethylacetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(2-aminophenoxy)-N,N-dimethylacetamide scaffold represents a highly versatile pharmacophore utilized in the development of monoamine oxidase (MAO) inhibitors, angiogenesis modulators, and central nervous system (CNS) therapeutics[1]. While the structural modularity of this class allows for precise target tuning, its pharmacokinetic (PK) profile is heavily dictated by the metabolic liabilities of the N,N-dimethylacetamide (DMAc) tail and the phenoxy ether linkage. This whitepaper provides an authoritative, in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of these derivatives, equipping drug development professionals with the mechanistic insights necessary to optimize lead compounds and mitigate hepatotoxic risks.

Structural Pharmacokinetics: Absorption & Distribution

The rational design of 2-(2-aminophenoxy)-N,N-dimethylacetamide derivatives relies on balancing lipophilicity with metabolic stability.

  • Permeability and BBB Penetration: The phenoxyacetamide backbone imparts moderate-to-high lipophilicity, facilitating rapid passive diffusion across the gastrointestinal epithelium and the blood-brain barrier (BBB)[1]. This is a critical design feature for derivatives targeting CNS enzymes, where the lack of polar surface area minimizes efflux by P-glycoprotein (P-gp).

  • Electronic and Steric Causality: Quantitative Structure-Activity Relationship (QSAR) studies demonstrate that the Highest Occupied Molecular Orbital (HOMO) energy and molecular weight (steric bulk) on the phenoxy ring directly dictate both target affinity and the volume of distribution ( Vd​ )[1]. Bulky, less polar substituents decrease the free fraction of the drug in plasma but significantly enhance tissue penetration.

Biotransformation and Metabolic Liabilities

The metabolic fate of these derivatives is biphasic, driven by two distinct enzymatic pathways acting on opposite ends of the molecule.

N-Demethylation via CYP2E1

The most critical metabolic event occurs at the DMAc moiety. Cytochrome P450 2E1 (CYP2E1) catalyzes the sequential N-demethylation of the tertiary amide to form an N-monomethylacetamide (MMA) derivative, and eventually a primary acetamide[2][3].

  • Mechanistic Toxicity: During this oxidative demethylation, CYP2E1 can generate a highly reactive carbon-centered free radical intermediate[2][4]. This radical dose-dependently attacks the heme prosthetic group of the CYP450 enzyme, leading to suicidal enzyme inactivation[4]. This mechanism is the primary driver of the hepatotoxicity (elevated ALT/AST) and reactive oxygen species (ROS) generation associated with high-dose exposure to DMAc-containing compounds[5].

O-Dealkylation via CYP3A4/CYP2D6

The ether linkage connecting the phenoxy group to the acetamide tail is susceptible to oxidative cleavage (O-dealkylation) mediated primarily by CYP3A4 and CYP2D6. This minor pathway yields 2-aminophenol and an N,N-dimethylglycolamide fragment, both of which are rapidly conjugated via glucuronidation and excreted renally.

MetabolicPathway Parent 2-(2-Aminophenoxy)-N,N-dimethylacetamide CYP2E1 CYP2E1 (Hepatic Oxidation) Parent->CYP2E1 N-Demethylation CYP3A4 CYP3A4 / CYP2D6 (O-Dealkylation) Parent->CYP3A4 Ether Cleavage MMA N-monomethylacetamide (MMA) Derivative CYP2E1->MMA Major Pathway Radical Carbon-Centered Free Radical CYP2E1->Radical Reactive Intermediate Phenol 2-Aminophenol + N,N-dimethylglycolamide CYP3A4->Phenol Minor Pathway Tox Suicidal Enzyme Inactivation (Hepatotoxicity) Radical->Tox Heme Attack

Fig 1: CYP-mediated biotransformation and toxicity pathways of the DMAc moiety.

Quantitative Pharmacokinetic Profiles

The pharmacokinetics of the DMAc moiety exhibit rapid clearance and linear kinetics, though the MMA metabolite often demonstrates a significantly prolonged terminal half-life, increasing the risk of accumulation upon repeated dosing[5][6].

Table 1: Representative In Vivo Pharmacokinetic Parameters (Murine Model)
ParameterParent Derivative (DMAc)Primary Metabolite (MMA)Clinical Implication
T1/2​ (Half-life) 0.5 – 1.6 h12.0 – 15.2 hMMA accumulation requires dose-interval adjustment[5].
Clearance ( Cl ) 58 mL/h/kg12 mL/h/kgRapid hepatic extraction of parent compound[6].
Vd​ (Volume of Dist.) 1.2 L/kg0.8 L/kgHigh tissue penetration of the parent lipophilic structure.
Protein Binding 85 - 90%40 - 50%Parent compound requires disruption during bioanalysis.
Table 2: CYP450 Interaction Matrix
IsoformRole in MetabolismInhibition PotentialInduction Potential
CYP2E1 Major (N-demethylation)High (Suicidal Inactivation)Moderate (Autoinduction)[5]
CYP3A4 Minor (O-dealkylation)LowNone
CYP2D6 Minor (O-dealkylation)ModerateNone

Experimental Methodologies: Self-Validating Systems

To accurately profile these derivatives, researchers must employ self-validating experimental designs that account for matrix effects, isotopic kinetic differences, and protein binding.

Protocol 1: In Vitro Microsomal Stability & Kinetic Isotope Effect (KIE) Assay

Objective: To determine if N-demethylation is the rate-limiting step in clearance by comparing the intrinsic clearance ( Clint​ ) of the standard derivative versus a deuterated analog (DMAc-d9)[7]. Causality: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. If CYP2E1-mediated N-demethylation is the rate-limiting step, the deuterated compound will exhibit a significantly slower clearance rate (Kinetic Isotope Effect), confirming the metabolic bottleneck[7].

  • Preparation: Prepare 1 µM solutions of both the standard derivative and the deuterated derivative in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 1 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching (Self-Validation): At intervals (0, 5, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold methanol containing a distinct internal standard (IS). Causality: Methanol instantly denatures the CYP enzymes, halting metabolism, while the IS validates the recovery efficiency of the extraction process.

  • Analysis: Centrifuge at 14,000 x g for 15 min at 4°C. Analyze the supernatant via LC-MS/MS.

Protocol 2: In Vivo LC-MS/MS Pharmacokinetic Profiling

Objective: To quantify systemic exposure and calculate non-compartmental PK parameters. Causality: Because the parent compound is highly protein-bound (Table 1), direct plasma injection would lead to massive signal suppression and column fouling. A rigorous protein precipitation step ensures total drug recovery, while Multiple Reaction Monitoring (MRM) isolates specific precursor-to-product ion transitions, eliminating endogenous matrix interference.

  • Dosing: Administer the derivative intravenously (5 mg/kg) or orally (20 mg/kg) to Sprague-Dawley rats.

  • Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Extraction: Mix 50 µL of plasma with 150 µL of extraction solvent (methanol:acetonitrile 1:1 v/v) spiked with a deuterated internal standard. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Quantification: Inject 5 µL of the supernatant onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

  • Validation Check: The analytical run must include Quality Control (QC) samples at low, medium, and high concentrations. The run is only validated if QC accuracy is within ±15% of the nominal concentration.

Workflow Dose IV/PO Dosing (Murine Model) Sample Serial Blood Sampling (0.08 - 24h) Dose->Sample Prep Protein Precipitation (MeOH + IS) Sample->Prep LCMS LC-MS/MS (MRM Mode) Prep->LCMS NCA NCA Analysis (AUC, Cmax, T1/2) LCMS->NCA

Fig 2: Self-validating LC-MS/MS pharmacokinetic workflow for derivative profiling.

References
  • ChemicalBook.
  • Manno, M., et al. (PubMed). "Inactivation of rat liver cytochrome P450 (P450) by N,N-dimethylformamide and N,N-dimethylacetamide."
  • ResearchGate. "Chemical structures of N,N-Dimethylacetamide and its primary metabolite N-Monomethylacetamide with CYP 450 possibly involved in the metabolism."
  • BenchChem. "Application Notes and Protocols for Deuterated N,N-Dimethylacetamide in Metabolic Studies."
  • Semantic Scholar. "QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors."
  • Hempel, G., et al. (Elsevier). "Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan."
  • Trame, M., et al. (PubMed).

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-(2-Aminophenoxy)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 2-(2-Aminophenoxy)-N,N-dimethylacetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-Aminophenoxy)-N,N-dimethylacetamide, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1] This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, safety protocols, and data presentation to ensure reproducible and safe execution.

Introduction and Scientific Principle

2-(2-Aminophenoxy)-N,N-dimethylacetamide is a valuable bifunctional molecule featuring an ether linkage, a primary aromatic amine, and a tertiary amide. This unique combination of functional groups makes it an important building block in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.

The protocol herein employs the Williamson ether synthesis, a classic and reliable nucleophilic substitution reaction.[2] The core of this reaction is an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3] The process involves the deprotonation of a weakly acidic alcohol—in this case, the phenolic hydroxyl group of 2-aminophenol—by a base to form a potent nucleophile, the corresponding phenoxide anion. This anion then attacks the electrophilic carbon of an organohalide, 2-chloro-N,N-dimethylacetamide, displacing the halide leaving group to form the desired ether.[3][4]

The choice of a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), is critical as it effectively solvates the cation of the base while leaving the phenoxide nucleophile relatively "bare," thereby enhancing its reactivity and promoting a favorable reaction rate for the SN2 pathway.[3][5]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )Molar Eq.AmountSupplierPurity
2-AminophenolC₆H₇NO109.131.05.46 gSigma-Aldrich≥99%
2-Chloro-N,N-dimethylacetamideC₄H₈ClNO121.561.16.69 gAlfa Aesar≥98%
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.212.013.82 gFisher Scientific≥99%
N,N-Dimethylacetamide (DMAc), anhydrousC₄H₉NO87.12-100 mLAcros Organics≥99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-500 mLVWRACS Grade
Deionized Water (H₂O)H₂O18.02-500 mLIn-house-
Brine (Saturated NaCl solution)NaCl/H₂O--100 mLIn-house-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As neededJ.T.BakerACS Grade
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Nitrogen gas inlet and bubbler

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety and Hazard Management

This protocol involves hazardous materials and requires strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

  • N,N-Dimethylacetamide (DMAc) : Combustible liquid, harmful if inhaled or in contact with skin, and suspected of damaging fertility or the unborn child.[6][7] Avoid all possible sources of ignition.[8]

  • 2-Aminophenol : Toxic and an irritant. Avoid contact with skin and eyes.

  • 2-Chloro-N,N-dimethylacetamide : Corrosive, causes severe skin burns and eye damage.[9] Handle with extreme care.

  • Potassium Carbonate : Causes serious eye irritation. Avoid creating dust.

  • Ethyl Acetate : Highly flammable liquid and vapor. Keep away from heat and open flames.

Ensure that eyewash stations and safety showers are readily accessible. In case of exposure, consult the relevant Safety Data Sheet (SDS) immediately and seek medical attention.

Experimental Protocol: Step-by-Step Synthesis

Reaction Setup and Execution
  • Inert Atmosphere Setup : Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter. Flush the entire system with dry nitrogen gas for 10-15 minutes to ensure an inert atmosphere, which is crucial to prevent the oxidation of 2-aminophenol.

  • Reagent Addition : To the reaction flask, add 2-aminophenol (5.46 g, 50.0 mmol) and anhydrous potassium carbonate (13.82 g, 100.0 mmol).

  • Solvent Addition : Add 100 mL of anhydrous N,N-dimethylacetamide (DMAc) to the flask. Stir the resulting suspension at room temperature for 15 minutes. The potassium carbonate is not fully soluble but will act as the base.

  • Addition of Electrophile : Slowly add 2-chloro-N,N-dimethylacetamide (6.69 g, 55.0 mmol) to the stirring suspension using a syringe or dropping funnel over 5 minutes.

  • Reaction Heating : Heat the reaction mixture to 80 °C using a heating mantle. Maintain vigorous stirring and continue heating under the nitrogen atmosphere for 6-8 hours.

  • Monitoring Reaction Progress : The reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent). Spot the starting material (2-aminophenol) and the reaction mixture. The reaction is complete upon the disappearance of the 2-aminophenol spot and the appearance of a new, higher Rf product spot.

Work-up and Product Isolation
  • Cooling and Quenching : Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Precipitation and Filtration : Pour the cooled reaction mixture slowly into 300 mL of cold deionized water while stirring. The product may precipitate as a solid. If it does, collect the solid by vacuum filtration using a Buchner funnel. If the product separates as an oil, proceed directly to extraction.

  • Extraction : Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL).[10] Combine the organic layers.

  • Washing : Wash the combined organic layers with deionized water (2 x 100 mL) to remove residual DMAc and then with brine (1 x 100 mL) to facilitate phase separation.

  • Drying and Concentration : Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product.[11]

Purification
  • Recrystallization : The crude product, which should be an off-white to light brown solid, can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product : Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected yield is typically in the range of 75-85%.

Mechanistic Visualization

The synthesis proceeds via a two-step Williamson ether synthesis mechanism, beginning with the deprotonation of the phenol followed by an SN2 attack.

Caption: Reaction pathway for the synthesis.

References

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. Retrieved from UMSL Department of Chemistry. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Lumen Learning. Williamson ether synthesis. Retrieved from Organic Chemistry 1: An open textbook. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • PrepChem. Synthesis of 2-(4-Iodophenoxy)-N,N-dimethylacetamide. Retrieved from PrepChem.com. [Link]

  • Wikipedia. Dimethylacetamide. Retrieved from Wikipedia. [Link]

  • Justia Patents. (2005, September 20). Purification of N,N-dimethylacetamide. Retrieved from Justia Patents. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 8). N,N-Dimethylacetamide - SAFETY DATA SHEET. Retrieved from PENTA. [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - N,N-Dimethylacetamide. Retrieved from ScienceLab.com. [Link]

  • PubChem. 2-amino-N,N-dimethylacetamide. Retrieved from National Center for Biotechnology Information. [Link]

  • Taylor & Francis. n n dimethylacetamide – Knowledge and References. Retrieved from Taylor & Francis. [Link]

  • LookChem. (2024, May 15). Introduction and properties of dimethylacetamide. Retrieved from LookChem. [Link]

  • Google Patents. (2012, February 15). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Organic Syntheses. REMOVAL OF Nα-BENZYLOXYCARBONYL GROUPS FROM SULFUR-CONTAINING PEPTIDES BY CATALYTIC HYDROGENATION IN LIQUID. Retrieved from Organic Syntheses. [Link]

Sources

Application Note: Preparation, Handling, and Storage of 2-(2-Aminophenoxy)-N,N-dimethylacetamide Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note outlines the standardized protocols for formulating, handling, and storing stock solutions of 2-(2-Aminophenoxy)-N,N-dimethylacetamide (CAS: 24011-74-3). Given its specific structural composition—featuring an electron-rich aniline and a tertiary amide—careful solvent selection and environmental controls are required to maintain chemical integrity. This guide provides a self-validating workflow designed for researchers in drug development and assay screening to ensure reproducible downstream results and prevent compound degradation.

Physicochemical Profiling & Causality in Solvent Selection

Understanding the molecular architecture of 2-(2-Aminophenoxy)-N,N-dimethylacetamide is critical for determining the optimal solvation strategy:

  • Structural Vulnerabilities : The molecule contains a primary aromatic amine (aniline derivative). Anilines are susceptible to both photo-oxidation and auto-oxidation in the presence of dissolved oxygen. Consequently, shielding the compound from light and minimizing oxygen exposure are non-negotiable parameters for long-term stability.

  • Solvent Selection (The "Why") : The compound exhibits moderate lipophilicity due to its aromatic ring, while the tertiary amide provides some polar character. Purely aqueous buffers often fail to solvate the unprotonated form at physiological pH, leading to micro-precipitates. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice because its amphiphilic nature efficiently disrupts intermolecular forces, fully solvating the compound[1].

  • The Hygroscopic Threat : DMSO rapidly absorbs atmospheric moisture. Hydrated DMSO drastically reduces the solubility limit of lipophilic compounds and accelerates hydrolytic degradation[2]. Using strictly anhydrous DMSO (≤0.005% water) and maintaining a desiccated environment is required to prevent "crash-out" during long-term storage.

Quantitative Data Summary

The following table summarizes the physicochemical properties and the precise mass requirements for standard stock formulations.

PropertyValue
Chemical Name 2-(2-Aminophenoxy)-N,N-dimethylacetamide
CAS Number 24011-74-3
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Mass for 1.0 mL of 10 mM Stock 1.94 mg
Mass for 1.0 mL of 50 mM Stock 9.71 mg
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Recommended Storage -80°C (Dark, inert atmosphere)

Step-by-Step Protocol: 10 mM Stock Solution Preparation

Self-Validating Methodology for Stock Formulation

Phase 1: Preparation & Environmental Control

  • Equilibration : Remove the lyophilized compound from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, compromising the anhydrous environment.

  • Solvent Verification : Unseal a fresh ampoule or septum-sealed bottle of anhydrous DMSO immediately prior to use.

Phase 2: Formulation 3. Weighing : Using a calibrated analytical balance, accurately weigh 1.94 mg of 2-(2-Aminophenoxy)-N,N-dimethylacetamide into a sterile, amber glass vial.

  • Causality: Amber glass blocks UV/visible light, preventing photo-oxidation of the sensitive aniline group.
  • Solvation : Add exactly 1.0 mL of anhydrous DMSO to the vial.
  • Homogenization : Vortex the mixture vigorously for 60 seconds. If dissolution is incomplete, sonicate the vial in a room-temperature water bath for 2–5 minutes.
  • Caution: Do not heat the water bath above 30°C, as thermal stress can induce accelerated degradation.

Phase 3: Quality Control & Aliquoting 6. Visual Validation (Self-Validating Step) : Hold the vial against a dark background and illuminate it with a focused light source. The solution must be completely transparent with no visible Schlieren lines or micro-particulates. 7. Inert Aliquoting : Dispense the master stock into single-use aliquots (e.g., 25 µL or 50 µL) using low-bind microcentrifuge tubes. 8. Headspace Purging : Gently blow a stream of Argon or Nitrogen gas over the open tubes for 3–5 seconds before capping.

  • Causality: Displacing oxygen and atmospheric moisture prevents oxidative degradation and DMSO hydration during storage[3].

Quality Control & Storage Guidelines

  • Temperature : Store all aliquots at -80°C. While -20°C is acceptable for short-term storage (<1 month), -80°C significantly reduces the kinetic rate of spontaneous reactions in DMSO[3].

  • Freeze-Thaw Prohibition : Never subject the stock to repeated freeze-thaw cycles. Cycling causes localized temperature gradients that force the compound into a supersaturated state, leading to irreversible crystallization[2].

  • Aqueous Assay Integration : When introducing the stock into biological assays, perform intermediate serial dilutions in DMSO. Only the final dilution step should be into the aqueous assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.1% – 1.0% (v/v) to prevent both compound precipitation and solvent-induced cytotoxicity.

Workflow Diagram

G Start Lyophilized Powder (CAS: 24011-74-3) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Weigh Weigh Compound (e.g., 1.94 mg) Equilibrate->Weigh Dissolve Dissolve in 1.0 mL Anhydrous DMSO Weigh->Dissolve QC Visual & LC-MS QC (Check for particulates) Dissolve->QC FailQC Precipitation Detected (Sonicate/Warm) QC->FailQC Fail Aliquot Aliquot & Argon Purge (Single-use vials) QC->Aliquot Pass FailQC->QC Resolved Store Store at -80°C (Dark, Dry) Aliquot->Store

Figure 1: Standardized workflow for 2-(2-Aminophenoxy)-N,N-dimethylacetamide stock preparation.

References

  • Title : Monitoring compound integrity with cytochrome P450 assays and qHTS Source : NIH PubMed Central (PMC) URL :[Link]

  • Title : Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity Source : ChemMedChem (Helmholtz Institute for Pharmaceutical Research) URL :[Link]

Sources

Application Note: In Vitro Screening Assays for Fragment-Based Drug Discovery Using 2-(2-Aminophenoxy)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight chemical starting points that bind to target proteins with high ligand efficiency. This application note details the biophysical and biochemical protocols required to screen and validate 2-(2-Aminophenoxy)-N,N-dimethylacetamide (CAS 24011-74-3) as a model fragment. By pairing Surface Plasmon Resonance (SPR) with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), we establish a self-validating workflow that confirms both direct physical binding and functional target engagement.

Chemical Rationale and Fragment Utility

2-(2-Aminophenoxy)-N,N-dimethylacetamide (MW = 194.23 g/mol ) is a highly versatile building block for FBDD. Its structure features distinct hydrogen bond acceptors (the acetamide carbonyl and the ether oxygen) and a reactive primary aniline amine.

Causality of Selection : The primary amine is the critical functional handle. Fragments inherently possess weak affinities; therefore, once initial binding is confirmed, this amine allows for rapid "fragment growing" via amide coupling, reductive amination, or sulfonation. This enables medicinal chemists to explore adjacent binding pockets of the target protein without disrupting the core interactions established by the acetamide moiety.

Screening Workflow

To ensure trustworthiness and eliminate false positives, fragments must be evaluated through orthogonal methods. SPR provides label-free evidence of direct physical binding, while TR-FRET confirms that the binding is functionally relevant (e.g., displacing a known ligand or disrupting a protein-protein interaction).

FBDD_Workflow A Fragment Library (2-(2-Aminophenoxy)-N,N-dimethylacetamide) B Primary Screening SPR Binding Assay A->B Immobilized Target C Orthogonal Validation TR-FRET Competition B->C Hit Selection (LE > 0.3) D Hit Confirmation (KD & IC50 Determination) C->D Functional Engagement E Fragment Growing (Primary Amine Derivatization) D->E Structural Insights F Lead Optimization (Iterative Screening) E->F Affinity Maturation

Figure 1: Fragment-based drug discovery workflow utilizing orthogonal SPR and TR-FRET assays.

Protocol 1: High-Throughput Surface Plasmon Resonance (SPR) Binding Assay

SPR has emerged as a primary screening methodology for FBDD because it accurately detects the rapid on/off rates and weak affinities (μM to mM) characteristic of fragments.

Causality of Experimental Design : Fragments require high concentrations (up to 1–5 mM) to achieve target saturation, necessitating high DMSO concentrations (typically 5%). Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample can produce a bulk shift that masks the true fragment binding signal. Therefore, a rigorous solvent correction curve is a mandatory self-validating step to prevent false positives.

Step-by-Step Methodology:
  • Sensor Chip Preparation : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of 2000–3000 Resonance Units (RU). Leave one flow cell unmodified as a reference surface.

  • Buffer Preparation : Prepare the running buffer (e.g., PBS-P+ containing exactly 5.0% DMSO). Ensure the DMSO is highly pure and matched across all dilutions.

  • Solvent Correction Setup : Prepare a 7-point DMSO calibration series ranging from 4.5% to 5.5% DMSO in the running buffer. Inject these standards before and after the fragment samples to map the bulk refractive index changes.

  • Fragment Dilution : Dissolve 2-(2-Aminophenoxy)-N,N-dimethylacetamide in 100% DMSO to a 100 mM stock. Dilute into the running buffer to create a concentration series (e.g., 31.25 μM to 2000 μM), maintaining exactly 5.0% DMSO.

  • Injection and Acquisition : Inject the fragment series at a high flow rate (50 μL/min) to minimize mass transport limitations. Use a contact time of 30 seconds and a dissociation time of 30 seconds.

  • Data Analysis : Due to the fast kinetics of fragments, kinetic fitting ( kon​/koff​ ) is often unreliable. Instead, plot the equilibrium binding levels ( Req​ ) against fragment concentration to calculate the steady-state affinity ( KD​ ).

Protocol 2: Time-Resolved FRET (TR-FRET) Orthogonal Assay

While SPR confirms direct binding, it cannot distinguish between binding at the active site versus an allosteric or non-functional site. TR-FRET is employed as a highly sensitive, orthogonal counterscreen to confirm functional target engagement .

Causality of Experimental Design : Traditional fluorescence assays are highly susceptible to autofluorescence from chemical library compounds. TR-FRET utilizes lanthanide fluorophores (e.g., Terbium) which have exceptionally long emission lifetimes (milliseconds). By introducing a time delay (time-gating) between excitation and detection, short-lived background autofluorescence decays completely, yielding an exceptional signal-to-noise ratio.

Step-by-Step Methodology:
  • Reagent Preparation : Prepare the target protein tagged with a 6xHis motif. Prepare the TR-FRET donor (Terbium-labeled anti-His antibody) and the acceptor (a Cy5-labeled known tracer ligand that binds the active site).

  • Assay Assembly : In a low-volume 384-well plate, dispense 5 μL of the target protein (final concentration ~10 nM) and 5 μL of the TR-FRET donor (final concentration ~2 nM) in assay buffer (HEPES pH 7.4, 0.05% Tween-20, 0.1% BSA).

  • Fragment Addition : Add 5 μL of 2-(2-Aminophenoxy)-N,N-dimethylacetamide at varying concentrations (dose-response from 1 μM to 5000 μM).

  • Tracer Addition : Add 5 μL of the Cy5-labeled tracer ligand at a concentration equal to its KD​ .

  • Equilibration : Seal the plate and incubate at room temperature for 60 minutes to allow the fragment to reach equilibrium and displace the tracer.

  • Detection : Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm. After a 50 μs delay, measure emission at 620 nm (Terbium donor) and 665 nm (Cy5 acceptor).

  • Data Analysis : Calculate the FRET ratio (665 nm / 620 nm). A decrease in the ratio indicates that the fragment has successfully displaced the tracer. Plot the ratio against log[Fragment] to determine the IC50​ .

Quantitative Data Presentation

To evaluate the potential of 2-(2-Aminophenoxy)-N,N-dimethylacetamide as a lead-like starting point, Ligand Efficiency (LE) is calculated. LE normalizes the binding affinity by the number of heavy atoms (HA = 14 for this compound), providing a metric to prioritize fragments. An LE > 0.3 kcal/mol/HA is generally considered a highly promising hit.

CompoundHeavy Atoms (HA)SPR KD​ (μM)TR-FRET IC50​ (μM)Ligand Efficiency (LE)*Outcome / Next Steps
2-(2-Aminophenoxy)-N,N-dimethylacetamide 144505200.33Confirmed Hit. Proceed to derivatization.
Derivatized Lead (Example) 221.21.50.38Advanced Lead. Proceed to cellular assays.
Negative Control (DMSO) N/AN/AN/AN/ABaseline established.

*LE = (1.37 / HA) × pKD​ (kcal/mol per heavy atom).

Conclusion

The integration of label-free SPR and time-gated TR-FRET provides a robust, self-validating platform for fragment screening. 2-(2-Aminophenoxy)-N,N-dimethylacetamide demonstrates the ideal profile of a fragment hit: quantifiable direct binding, functional displacement of a tracer, and a primary amine that serves as an immediate vector for synthetic expansion.

References

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry. URL:[Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS Discovery. URL:[Link]

Troubleshooting & Optimization

Optimizing HPLC conditions for 2-(2-Aminophenoxy)-N,N-dimethylacetamide purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I have designed this portal to bypass generic advice and directly address the physicochemical realities of analyzing 2-(2-Aminophenoxy)-N,N-dimethylacetamide .

Because this compound contains a primary aromatic amine (aniline derivative), an ether linkage, and an amide, its chromatographic behavior is heavily dictated by its ionization state. This guide provides field-proven workflows, causality-driven troubleshooting, and self-validating protocols to ensure rugged purity analysis.

Module 1: Mechanistic Profiling & Workflow

To optimize an HPLC method, we must first understand the analyte. The primary aromatic amine in 2-(2-Aminophenoxy)-N,N-dimethylacetamide has a pKa of approximately 4.5.

According to chromatographic principles, mobile phase pH is the most critical variable for basic compounds; analytes are ionized below their pKa (becoming highly polar) and unionized above their pKa (becoming hydrophobic). Furthermore, developing methods at least one pH unit above or below the analyte's pKa is mandatory to prevent retention time shifts caused by minor pH fluctuations[1].

HPLC_Workflow A 1. Compound Profiling Identify pKa (~4.5) & LogP B 2. Column Selection High-pH Stable C18 or PFP A->B C 3. pH Scouting Test pH 2.5 vs. pH 9.5 B->C D 4. Gradient Tuning Adjust %B to resolve impurities C->D E 5. Purity Validation Assess Resolution (Rs > 1.5) D->E

Fig 1: Systematic HPLC method development workflow for basic aromatic amines.

Module 2: Self-Validating Optimization Protocols

For basic amines, operating at a high pH (e.g., pH 9.5) forces the compound into its neutral, unionized state. This maximizes retention on reversed-phase columns and eliminates electrostatic tailing interactions with residual silanols[2].

Protocol: High-pH Gradient Scouting for Purity Analysis

This protocol utilizes a self-validating loop to ensure system suitability before sample commitment.

Step 1: Aqueous Buffer Preparation (pH 9.5)

  • Action: Dissolve 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.5 using dilute Ammonium Hydroxide.

  • Causality: A 10 mM concentration provides sufficient buffering capacity to keep the amine neutral.

  • Validation Check: Measure the pH of the aqueous component before mixing with organic modifiers to ensure thermodynamic accuracy[1].

Step 2: System Equilibration

  • Action: Install a high-pH stable hybrid C18 column (e.g., Waters XTerra or Agilent Poroshell HPH)[2][3]. Purge the system with Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile). Equilibrate at 5% B for 10 column volumes.

  • Validation Check: Monitor the UV baseline at 254 nm. Proceed only when baseline drift is < 1 mAU/min.

Step 3: Blank Injection (System Suitability)

  • Action: Inject 5 µL of the sample diluent (e.g., 90:10 Water:Acetonitrile). Run a scouting gradient from 5% to 95% B over 10 minutes.

  • Validation Check: Evaluate the chromatogram. If ghost peaks appear near the expected retention time of the API, replace the solvent or clean the injector before proceeding.

Step 4: Analyte Injection & Evaluation

  • Action: Inject 2-(2-Aminophenoxy)-N,N-dimethylacetamide at a concentration of 0.1 mg/mL.

  • Validation Check: Calculate the Asymmetry factor ( As​ ) and Retention factor ( k′ ). A successful optimization requires As​ < 1.2 and k′ > 2.0. If As​ > 1.5, abort and re-verify buffer pH.

Module 3: Quantitative Data Center

To facilitate rapid decision-making, the following matrices summarize the quantitative effects of your experimental choices on the purity analysis of this compound.

Table 1: Effect of Mobile Phase pH on Aromatic Amine Retention Note: Data reflects typical reversed-phase behavior for aniline derivatives.

Mobile Phase pHAmine Ionization StateSilica Silanol StateRelative Retention ( k′ )Peak Shape Quality
pH 2.5 (0.1% Formic Acid)Fully Protonated (NH3⁺)Neutral (Si-OH)Low ( k′ < 2)Good (No ion-exchange)
pH 6.0 (Phosphate Buffer)Partially ProtonatedIonized (Si-O⁻)Medium ( k′ ~ 3)Poor (Severe Tailing)
pH 9.5 (Ammonium Bicarb)Fully Neutral (NH2)Ionized (Si-O⁻)High ( k′ > 5) Excellent (Sharp)

Table 2: Column Selectivity Matrix for Impurity Resolution

Stationary PhasePrimary InteractionBest Use Case for 2-(2-Aminophenoxy)-N,N-dimethylacetamide
Hybrid C18 HydrophobicGeneral purity analysis; stable at high pH (pH 1-12)[2].
Phenyl-Hexyl π−π / HydrophobicResolving aromatic oxidation impurities (e.g., N-oxides)[4].
PFP (Pentafluorophenyl) Dipole-Dipole / π−π Resolving closely related amide-cleavage degradants[4].

Module 4: Help Desk & Troubleshooting FAQs

Troubleshooting Start Issue: Severe Peak Tailing (Asymmetry > 1.5) Check Check Mobile Phase pH Start->Check LowPH pH 4 to 7 (Amine Protonated) Check->LowPH HighPH pH > 8 (Amine Neutral) Check->HighPH Sol1 Silanol Interaction: Switch to high-pH buffer or highly endcapped column LowPH->Sol1 Sol2 Column Degradation: Replace column or check frit HighPH->Sol2

Fig 2: Diagnostic logic for resolving peak tailing in basic amine analysis.

Q: Why does my main peak exhibit severe tailing ( As​ > 2.0) when using a standard water/acetonitrile gradient without buffers? A: This is a classic case of secondary ion-exchange interactions. Without a buffer, the pH of water/acetonitrile is typically around 5.5 to 6.0. At this pH, residual silanols on the silica column are deprotonated (Si-O⁻)[1], while your aromatic amine is partially protonated (NH3⁺). The resulting electrostatic attraction causes the compound to stick to the silica backbone, dragging out the tail of the peak. Solution: Implement a 10 mM Ammonium Bicarbonate buffer (pH 9.5) to neutralize the amine, or drop the pH to 2.5 using 0.1% TFA to neutralize the silanols.

Q: I am trying to separate an oxidation impurity from the main API, but they co-elute on a C18 column. What should I change? A: Aromatic amines are highly susceptible to oxidation, often forming N-oxides or azo dimers. If a C18 column (which separates purely based on hydrophobicity) fails to resolve them, you need orthogonal selectivity. Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. These phases leverage π−π and dipole-dipole interactions, which are highly sensitive to changes in the electron density of the aromatic ring caused by oxidation[4].

Q: My retention times are shifting by 0.2 to 0.5 minutes between consecutive runs. Is my pump failing? A: Before blaming the hardware, check your buffer capacity. If your mobile phase pH is too close to the analyte's pKa (e.g., using a formate buffer at pH 4.0 for this compound), microscopic changes in the local pH during the gradient run will cause massive shifts in the ionization state of the amine, leading to erratic retention times. Solution: Ensure your buffer pH is at least 1 full pH unit away from the pKa (i.e., strictly < 3.5 or > 5.5).

References[1] Title: Alternative Method Development Techniques - Waters Corporation | Source: waters.com | URL:Click for Verification[2] Title: Control pH During Method Development for Better Chromatography - Agilent | Source: agilent.com | URL:Click for Verification[3] Title: Effect of pH on LC-MS Analysis of Amines - Waters Corporation | Source: waters.com | URL:Click for Verification[5] Title: Universal Analytical Method Development for Various HPLC Systems | Source: chromatographyonline.com | URL:Click for Verification[4] Title: Agilent LC Method Development Applications Notebook | Source: chemetrix.co.za | URL:Click for Verification

Sources

Handling moisture sensitivity in 2-(2-Aminophenoxy)-N,N-dimethylacetamide storage

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Handling Moisture Sensitivity, Preventing Degradation, and Workflow Optimization

Welcome to the Technical Support Center. As Application Scientists, we frequently observe researchers treating 2-(2-Aminophenoxy)-N,N-dimethylacetamide (CAS: 24011-74-3)[1] as a standard, indefinitely stable organic building block. However, achieving reproducible yields with this compound requires a deep understanding of its specific vulnerabilities to atmospheric moisture and oxygen.

This guide is designed to move beyond basic handling instructions by explaining the causality behind degradation and providing self-validating protocols to ensure the integrity of your drug development workflows.

Mechanistic Overview: The "Why" Behind the Sensitivity

This molecule possesses a dual-threat profile regarding atmospheric exposure: an oxidizable primary aniline group and a hydrolyzable N,N-dimethylacetamide moiety.

Moisture acts as both a direct reactant and a kinetic facilitator. While amides are generally stable, the N,N-dimethylacetamide group is highly hygroscopic. Absorbed water creates a localized microenvironment that threatens the amide bond via hydrolysis—especially if trace acidic or basic impurities are present from degraded solvents[2]. More critically, this absorbed moisture drastically accelerates the oxidation of the aniline group by increasing molecular mobility and acting as a solvent phase for atmospheric oxygen, leading to rapid discoloration[3].

Degradation API 2-(2-Aminophenoxy)- N,N-dimethylacetamide Hydrolysis Amide Hydrolysis API->Hydrolysis Oxidation Amine Oxidation API->Oxidation H2O Moisture (H₂O) H2O->Hydrolysis Catalyst/Reactant H2O->Oxidation Accelerates (Mobility) O2 Oxygen (O₂) + Light O2->Oxidation Reactant Deg1 2-(2-Aminophenoxy)acetic acid + Dimethylamine Hydrolysis->Deg1 Deg2 Quinone-imines / Azo Dyes (Yellow/Brown Discoloration) Oxidation->Deg2

Figure 1: Dual degradation pathways of 2-(2-Aminophenoxy)-N,N-dimethylacetamide triggered by moisture.

Troubleshooting Guide: Symptoms & Root Causes

When experiments fail, visual and analytical cues can pinpoint the exact mode of degradation. The table below summarizes the quantitative impact of various storage conditions on the purity of moisture-sensitive amides over a 6-month period[4].

Table 1: Quantitative Impact of Storage Conditions on Purity Retention (6-Month Data)

Storage ConditionAtmosphere / HumidityTemp (°C)Purity Retention (%)Primary Degradant Observed
Open Vial (Ambient)Air / 60% RH25< 75%Quinone-imines, Dimethylamine
Standard Glass VialAir / Sealed2592%Quinone-imines
Polyvinyl Chloride BlisterAir / Low Moisture4084%Hydrolysis Products
Cold-Form Aluminum BlisterArgon / Zero Moisture40100%None
PTFE-Lined Crown CapArgon / Zero Moisture4> 99.5%None

Frequently Asked Questions (FAQs)

Q1: My compound has changed from an off-white powder to a yellowish-brown solid. Can I still use it? A1: The discoloration is a definitive visual indicator of primary amine oxidation, forming quinone-imines or azo compounds[3]. Moisture exacerbates this by acting as a solvent phase for O₂.

  • Causality: Using oxidized batches introduces radical scavengers and nucleophilic impurities that will poison metal-catalyzed cross-coupling reactions or skew biological assays.

  • Action: Discard the batch if purity is critical, or perform a recrystallization under inert gas.

Q2: I don't have access to a glovebox. Can I handle this on the benchtop? A2: Yes, but strictly using Schlenk line techniques[5],[6].

  • Causality: Ambient air contains enough humidity to initiate surface hydration of the crystals within minutes. You must use a Schlenk line to evacuate the reaction flask and backfill with dry Argon. Store the main stock in a crown-cap bottle with a PTFE-faced rubber liner, allowing you to extract material via syringe techniques without exposing the bulk solid to moist air[7].

Q3: How does moisture affect the NMR analysis of this compound? A3: If you are using deuterated solvents, moisture contamination will present as a broad HDO peak around 3-4 ppm[2]. More critically, if the compound has begun to hydrolyze due to moisture exposure, you will observe new sharp singlets corresponding to dimethylamine and 2-(2-aminophenoxy)acetic acid derivatives[2].

Standard Operating Procedure (SOP): Self-Validating Dispensing

To guarantee scientific integrity, you must employ a self-validating system. This protocol ensures that any moisture ingress is detected before it ruins your downstream experiments.

Workflow Step1 Remove from Cold Storage Step2 Desiccator Equilibration (30m) Step1->Step2 Step3 Glovebox Antechamber Step2->Step3 Step4 Purge Cycles (3x Vacuum/Ar) Step3->Step4 Step5 Dispense & Validate Mass Step4->Step5 Step6 Seal with PTFE & Parafilm Step5->Step6

Figure 2: Self-validating inert-atmosphere dispensing workflow for moisture-sensitive amides.

Step-by-Step Methodology:

Step 1: Thermal Equilibration (The Anti-Condensation Step)

  • Action: Remove the sealed vial from cold storage (4°C or -20°C) and place it immediately into a vacuum desiccator containing active Drierite. Wait 30 minutes.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder. Equilibrating to room temperature in a dry environment prevents this thermodynamic inevitability.

Step 2: Inert Transfer & Purging

  • Action: Transfer the vial into a glovebox antechamber. Perform three cycles of vacuum evacuation and Argon backfilling[5].

  • Causality: A single purge leaves residual oxygen and moisture adsorbed to the glass walls. Triple-purging leverages Le Chatelier's principle to systematically dilute contaminants to sub-ppm levels.

Step 3: Dispensing & The Self-Validation Check

  • Action: Weigh the required mass into a tared, oven-dried reaction vessel.

  • Self-Validation System:

    • Solvent Check: Before dissolving the compound, run a Karl Fischer (KF) titration on your reaction solvent. Proceed only if H₂O < 50 ppm.

    • Mass Tracking: Record the exact mass of the stock vial before and after dispensing.

  • Causality: Tracking the stock vial's mass establishes a baseline. If the vial gains >0.5% mass over a month of storage, your PTFE seal has failed, and the compound is actively absorbing moisture.

Step 4: Resealing

  • Action: Seal the stock vial with a fresh PTFE-faced rubber septum, cap tightly, and wrap the junction with Parafilm before removing it from the glovebox[7],[6].

References

  • Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds". Available at: [Link][5]

  • Reddit (r/chemistry). "Storing/handling moisture sensitive chemicals outside of the glovebox?". Available at:[Link][6]

  • ResearchGate. "The effects of packaging on the stability of a moisture sensitive compound". Available at:[Link][4]

Sources

Validation & Comparative

Comparative spectral analysis (IR, Raman) of 2-(2-Aminophenoxy)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Spectral Analysis (IR, Raman) of 2-(2-Aminophenoxy)-N,N-dimethylacetamide: A Guide for Molecular Identification

As drug development and chemical synthesis grow increasingly reliant on complex, multi-functional building blocks, the precise characterization of intermediates becomes a critical quality control gateway. 2-(2-Aminophenoxy)-N,N-dimethylacetamide (APDMA) is a prime example of a multi-domain molecule, featuring a primary aromatic amine, an ether linkage, and a tertiary amide.

This guide provides a self-validating analytical framework to differentiate APDMA from structurally analogous precursors—specifically 2-Aminophenol (2-AP) and N,N-Dimethylacetamide (DMAc) —using orthogonal vibrational spectroscopy (Infrared and Raman). By understanding the causality behind the vibrational modes, researchers can confidently verify synthesis success and detect unreacted precursors.

Mechanistic Spectral Analysis: The "Why" Behind the Wavenumbers

To accurately interpret the spectral fingerprint of APDMA, we must deconstruct the molecule into its three interactive vibrational domains. The true expertise in spectral analysis lies not in memorizing peak locations, but in understanding the quantum mechanical force constants and dipole moments driving them.

Domain A: The Tertiary Amide Tail (-CO-N(CH3)2)

The amide group is defined by its resonance structures. The lone pair on the nitrogen atom delocalizes into the carbonyl pi-system, giving the C=O bond partial single-bond character and the C-N bond partial double-bond character.

  • Amide I (C=O Stretch): Due to the weakened C=O bond, this peak appears lower than a typical ketone, typically around 1640–1660 cm⁻¹ in both IR and Raman[1].

  • Amide II (N-H Bend): Crucially, this band is absent in APDMA. Because the nitrogen is fully substituted (tertiary amide), there is no N-H bond to bend. The absence of the ~1550 cm⁻¹ Amide II band is a definitive diagnostic marker differentiating it from primary/secondary amides[2].

  • Amide III (C-N Stretch): The strengthened C-N bond pushes this vibration to a relatively high frequency (~1100–1200 cm⁻¹).

Domain B: The Ortho-Aminophenoxy System
  • Primary Amine (N-H Stretches): The -NH2 group exhibits two distinct stretching modes: asymmetric (~3450 cm⁻¹) and symmetric (~3350 cm⁻¹). In solid-state IR, intermolecular hydrogen bonding lowers these frequencies and broadens the peaks. Raman spectroscopy is less sensitive to hydrogen bonding, making the N-H peaks sharper but weaker in intensity[3].

  • Aromatic Ring Modes: The ortho-substitution pattern dictates the ring's vibrational behavior. The in-plane ring breathing mode (~1000 cm⁻¹) is highly polarizable, making it a dominant, sharp peak in the Raman spectrum, while remaining relatively weak in the IR[4].

Domain C: The Ether Bridge (-O-CH2-)

The asymmetric C-O-C stretch creates a massive change in the molecular dipole moment. Consequently, this mode (~1250 cm⁻¹) is intensely strong in the IR spectrum but nearly invisible in Raman, perfectly demonstrating the complementary nature of the two techniques.

Comparative Spectral Data

The following table synthesizes the expected quantitative data, contrasting APDMA against its structural fragments to highlight the diagnostic peaks used for differentiation.

Functional Group / ModeAPDMA (Target)2-Aminophenol (2-AP)N,N-Dimethylacetamide (DMAc)IR IntensityRaman Intensity
N-H Stretch (Asym/Sym) ~3450 / 3350 cm⁻¹~3400 / 3300 cm⁻¹AbsentStrong, BroadWeak, Sharp
C=O Stretch (Amide I) ~1650 cm⁻¹Absent~1645 cm⁻¹Very StrongStrong
N-H Bend (Amide II) AbsentAbsentAbsent--
C=C Aromatic Stretch ~1600, 1500 cm⁻¹~1600, 1500 cm⁻¹AbsentMediumStrong
C-O-C Asym. Stretch ~1250 cm⁻¹Absent (Has C-OH at ~1220)AbsentVery StrongWeak
Ring Breathing ~1000 cm⁻¹~990 cm⁻¹AbsentWeakVery Strong
C-H Out-of-Plane Bend ~750 cm⁻¹ (Ortho)~750 cm⁻¹ (Ortho)AbsentStrongWeak

Diagnostic Logic & Workflow

To prevent false positives (e.g., mistaking a physical mixture of 2-AP and DMAc for the synthesized APDMA), researchers must follow a strict diagnostic logic tree.

G Start Unknown Sample Spectrum Q1 Amide I band present? (~1650 cm⁻¹) Start->Q1 Q2 Amide II band present? (~1550 cm⁻¹) Q1->Q2 Yes R1 Not an Amide (e.g., pure 2-AP) Q1->R1 No Q3 Primary Amine N-H stretch? (~3450, 3350 cm⁻¹) Q2->Q3 No (Tertiary) R2 Primary/Secondary Amide (Incorrect Substitution) Q2->R2 Yes Q4 Ether C-O-C stretch? (~1250 cm⁻¹) Q3->Q4 Yes R3 Tertiary Amide lacking Aniline (e.g., pure DMAc) Q3->R3 No R4 APDMA Confirmed (Covalently linked) Q4->R4 Yes

Diagnostic decision tree for identifying APDMA using key IR/Raman vibrational modes.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. We actively avoid KBr pellet transmission IR because KBr is highly hygroscopic; absorbed atmospheric moisture yields a massive O-H stretch (~3400 cm⁻¹) that obscures the critical N-H stretches of the aminophenoxy group.

Protocol A: Attenuated Total Reflectance (ATR) FTIR

Causality: ATR-FTIR requires zero sample preparation, eliminating moisture artifacts from matrices like KBr. A diamond crystal is used for its broad spectral window and chemical inertness.

  • System Suitability: Clean the diamond ATR crystal with isopropanol. Run a background scan (air). Verify the baseline is flat and the single-beam energy profile is standard.

  • Calibration Check: Scan a polystyrene standard. Verify the C-H stretch at 3026 cm⁻¹ and the ring out-of-plane bend at 1601 cm⁻¹ are within ±1 cm⁻¹ tolerance.

  • Sample Acquisition: Place 2–5 mg of APDMA powder directly onto the crystal. Apply consistent pressure using the anvil (monitor the pressure gauge to ensure reproducible contact area).

  • Parameters: Acquire 64 co-added scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and an automatic baseline correction.

Protocol B: FT-Raman Spectroscopy (1064 nm Excitation)

Causality: Aromatic amines are notorious for broad fluorescence emission under visible laser excitation (e.g., 532 nm or 785 nm), which can entirely swallow the Raman scattering signal. Using a 1064 nm Nd:YAG laser bypasses the electronic transitions responsible for fluorescence, yielding a flat baseline and pristine vibrational data.

  • System Suitability: Calibrate the x-axis using a sulfur or cyclohexane standard (verifying the 801 cm⁻¹ peak).

  • Sample Preparation: Pack the APDMA powder into a standard glass NMR tube or a specialized aluminum sample cup. (Glass is Raman-inactive at 1064 nm).

  • Acquisition: Set laser power to 300 mW (monitor for sample degradation/burning; if localized heating occurs, reduce power to 150 mW or use a spinning sample holder).

  • Parameters: Acquire 128 scans at 4 cm⁻¹ resolution.

  • Orthogonal Validation: Overlay the Raman spectrum with the ATR-FTIR spectrum. Confirm that the C-O-C stretch is dominant in IR, while the ring breathing mode (~1000 cm⁻¹) is dominant in Raman.

G A Sample: APDMA (Solid Phase) B ATR-FTIR (Diamond Crystal) A->B Avoid KBr C FT-Raman (1064 nm Laser) A->C Avoid Fluorescence D IR Processing (ATR Correction) B->D E Raman Processing (Cosmic Ray Removal) C->E F Orthogonal Validation (Cross-referencing modes) D->F E->F G Verified Spectral Fingerprint F->G

Workflow for orthogonal spectral validation using ATR-FTIR and FT-Raman spectroscopy.

Conclusion

By leveraging the complementary selection rules of IR and Raman spectroscopy, researchers can definitively characterize 2-(2-Aminophenoxy)-N,N-dimethylacetamide. The presence of the Amide I band coupled with the absence of the Amide II band confirms the tertiary amide tail, while the distinct N-H stretches and intense C-O-C ether bridge confirm the successful linkage to the ortho-aminophenoxy moiety. Executing these protocols with the correct instrumental parameters (ATR over KBr, 1064 nm over visible Raman) ensures high-fidelity, self-validating data suitable for regulatory submissions and rigorous QA/QC environments.

References

  • Vibrational Spectroscopy of N-Methylacetamide Revisited Source: The Journal of Physical Chemistry A URL
  • Source: The Journal of Physical Chemistry B (ACS Publications)
  • Surface-Enhanced Hyper Raman Spectra of Aromatic Thiols on Gold and Silver Nanoparticles Source: PMC / Spectrochimica Acta URL
  • Infrared and Raman spectra, ab initio calculations, force field refinement and vibrational assignment of 3-aminophenol Source: ResearchGate URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminophenoxy)-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-Aminophenoxy)-N,N-dimethylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.